molecular formula C12H17NO4S B5545036 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide

Cat. No. B5545036
M. Wt: 271.33 g/mol
InChI Key: DQWRJORNMHKXCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide has been demonstrated through various methods, including microwave-assisted, methanesulfonic acid-catalyzed reactions. These procedures highlight the efficiency of synthesis with high yield, short reaction time, and low energy consumption, as seen in the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) (Qi et al., 2014).

Molecular Structure Analysis

Studies on compounds structurally similar to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide, such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide, have provided insights into their molecular conformation and bond parameters. These analyses reveal specific conformations of the N—H bond in relation to other substituents and highlight the role of hydrogen bonding in determining molecular structure (Gowda, Foro, & Fuess, 2007a); (Gowda, Foro, & Fuess, 2007b).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds have been explored through various studies, such as the one-pot synthesis of methoxydiorganotin methanesulfonates via the Arbuzov rearrangement. This research not only highlights the synthetic pathways but also delves into the spectroscopic characterization and structural analysis of the products, offering a comprehensive view of their chemical behavior (Narula et al., 1999).

Physical Properties Analysis

The physical properties of compounds within this chemical family, including solubility, thermal stability, and molecular distortions, have been the focus of several studies. For instance, the synthesis and characterization of 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid explore its potential in carbon dioxide absorption, highlighting the importance of physical properties in the application of such compounds (진유란 et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential as a catalyst or cosolvent, have been extensively studied. Methanesulfonamide, for example, has been evaluated for its role in Sharpless asymmetric dihydroxylations, providing insights into its function as a general acid catalyst and its effects on reaction kinetics (Junttila & Hormi, 2009).

Scientific Research Applications

Conversion Methods in Organic Synthesis

A study by Woo et al. (2004) detailed an efficient method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, a process relevant for producing compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide." This method, yielding 59% to 88%, involves methanesulfonyl chloride and is significant for synthesizing complex organic molecules Woo, Fenster, & Dake, 2004.

Microbial Metabolism of Methanesulfonic Acid

Kelly and Murrell (1999) explored the biogeochemical cycling of sulfur through the metabolism of methanesulfonic acid by aerobic bacteria. This research is crucial for understanding the environmental fate of sulfonamide compounds and their interactions with microbial life Kelly & Murrell, 1999.

Antibacterial Activity of Sulfonamide Derivatives

Özdemir et al. (2009) synthesized new sulfonamide derivatives, examining their structure and antibacterial activity. Such studies underscore the potential biomedical applications of sulfonamide-based compounds in combating bacterial infections Özdemir, Güvenç, Şahin, & Hamurcu, 2009.

Methane Activation and Conversion

De Petris et al. (2009) demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation, leading to methanol and ionized methyl hydrogen sulfoxylate formation. This insight is pivotal for developing new catalysts and methodologies for methane utilization De Petris, Troiani, Rosi, Angelini, & Ursini, 2009.

Development of Metal-Free Catalysts

Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate and its interaction with t-butylphosphonic acid highlights the role of sulfonate-phosphonate ligands in constructing supramolecular assemblies. These findings have implications for material science and catalysis Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.

Future Directions

The future directions for the study of “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide” and related compounds could involve further investigation into their synthesis methods, particularly under green conditions, and their potential biological and pharmaceutical properties . Additionally, more research could be conducted into their safety and hazards, as well as their physical and chemical properties.

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-16-11-4-3-10-5-9(7-13-18(2,14)15)8-17-12(10)6-11/h3-4,6,9,13H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWRJORNMHKXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNS(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide

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